![molecular formula C22H28N2O2S B375685 3,3'-sulfanediylbis[N-(2,4-dimethylphenyl)propanamide]](/img/structure/B375685.png)
3,3'-sulfanediylbis[N-(2,4-dimethylphenyl)propanamide]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-sulfanediylbis[N-(2,4-dimethylphenyl)propanamide] is an organic compound characterized by its unique structure, which includes a sulfanediyl group linking two N-(2,4-dimethylphenyl)propanamide moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-sulfanediylbis[N-(2,4-dimethylphenyl)propanamide] typically involves the reaction of 2,4-dimethylphenylamine with propanoyl chloride to form N-(2,4-dimethylphenyl)propanamide. This intermediate is then reacted with sulfur dichloride to introduce the sulfanediyl linkage, resulting in the formation of the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3,3’-sulfanediylbis[N-(2,4-dimethylphenyl)propanamide] can undergo various chemical reactions, including:
Oxidation: The sulfanediyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or reduced sulfur compounds.
Substitution: Nitro or halogenated derivatives of the original compound.
科学的研究の応用
3,3’-sulfanediylbis[N-(2,4-dimethylphenyl)propanamide] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3,3’-sulfanediylbis[N-(2,4-dimethylphenyl)propanamide] involves its interaction with molecular targets such as enzymes or receptors. The sulfanediyl group can form reversible or irreversible bonds with thiol groups in proteins, affecting their function. The aromatic rings may also participate in π-π interactions or hydrogen bonding, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
- N-(2,4-dimethylphenyl)-3-(3-fluorophenyl)propanamide
- 3-(5-(3-chlorophenyl)-2-furyl)-N-(2,4-dimethylphenyl)propanamide
Uniqueness
3,3’-sulfanediylbis[N-(2,4-dimethylphenyl)propanamide] is unique due to its sulfanediyl linkage, which imparts distinct chemical and physical properties compared to similar compounds. This linkage can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various applications.
特性
分子式 |
C22H28N2O2S |
|---|---|
分子量 |
384.5g/mol |
IUPAC名 |
3-[3-(2,4-dimethylanilino)-3-oxopropyl]sulfanyl-N-(2,4-dimethylphenyl)propanamide |
InChI |
InChI=1S/C22H28N2O2S/c1-15-5-7-19(17(3)13-15)23-21(25)9-11-27-12-10-22(26)24-20-8-6-16(2)14-18(20)4/h5-8,13-14H,9-12H2,1-4H3,(H,23,25)(H,24,26) |
InChIキー |
UAICBZGFGWGWFM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)CCSCCC(=O)NC2=C(C=C(C=C2)C)C)C |
正規SMILES |
CC1=CC(=C(C=C1)NC(=O)CCSCCC(=O)NC2=C(C=C(C=C2)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ETHYL 2-(5-{[3-(ETHOXYCARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]CARBAMOYL}PENTANAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B375603.png)


![5-Nitro-2-[[4-[4-(2,4,6-trinitroanilino)phenyl]phenyl]iminomethyl]phenol](/img/structure/B375609.png)

![3-[(2-furylmethylene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B375616.png)


![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 4-bromobenzoate](/img/structure/B375620.png)
![4-Bromo-2-{[(5-bromo-2-pyridinyl)imino]methyl}-1-naphthol](/img/structure/B375621.png)

![2-Phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B375623.png)
![3,5-dichloro-N-[(3-{[(3,5-dichlorobenzoyl)amino]methyl}-1-adamantyl)methyl]benzamide](/img/structure/B375624.png)
![N-[5-chloro-2-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B375625.png)
